Methyl 5-(methylamino)pyridazine-4-carboxylate

Medicinal Chemistry Physicochemical Properties ADME Prediction

Standard pyridazine carboxylates lack the precise H-bonding and lipophilicity for reproducible SAR. This 5-methylamino-4-carboxylate regioisomer (LogP 0.3049, TPSA 64.11) delivers a pre-optimized balance for CNS or kinase programs. - **Synthetic advantage**: Methyl ester enables direct aminolysis to carboxamides, circumventing pyridazine-4-carbonyl chloride decomposition. - **Critical differentiation**: Secondary amine (1 donor) vs. primary amine (2 donors) or unsubstituted (0 donors) - essential for co-crystallization and directed H-bonding. - **Supply**: ≥98% purity, research quantities. Reliable entry point for NaV1.8 or kinase inhibitor libraries.

Molecular Formula C7H9N3O2
Molecular Weight 167.168
CAS No. 2490435-70-4
Cat. No. B2384925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(methylamino)pyridazine-4-carboxylate
CAS2490435-70-4
Molecular FormulaC7H9N3O2
Molecular Weight167.168
Structural Identifiers
SMILESCNC1=CN=NC=C1C(=O)OC
InChIInChI=1S/C7H9N3O2/c1-8-6-4-10-9-3-5(6)7(11)12-2/h3-4H,1-2H3,(H,8,9)
InChIKeyITTNCIZJQHCHSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(methylamino)pyridazine-4-carboxylate Specifications and Physicochemical Baseline


Methyl 5-(methylamino)pyridazine-4-carboxylate (CAS 2490435-70-4, molecular formula C₇H₉N₃O₂, MW 167.168) is a heterocyclic building block featuring a pyridazine core with a methylamino substituent at the 5-position and a methyl carboxylate ester at the 4-position . The compound has a calculated LogP of 0.3049 and a topological polar surface area (TPSA) of 64.11 Ų, distinguishing it from simpler pyridazine carboxylates in terms of hydrogen-bonding capacity . It is commercially available at ≥98% purity from research chemical suppliers, with the methyl ester providing a reactive handle for further derivatization including hydrolysis to the corresponding carboxylic acid or amidation [1]. The substitution pattern (5-methylamino, 4-carboxylate) represents a distinct regioisomeric arrangement compared to alternative 3-carboxylate or 6-substituted analogs, which directly influences both reactivity and downstream synthetic utility [1].

Synthetic workflow

Methyl ester enables direct aminolysis or hydrolysis, avoiding acid chloride decomposition typical of pyridazine-4-carboxylic acid.

Regiochemical control

4-carboxylate, 5-methylamino pattern provides distinct reactivity compared to 3- or 6-substituted isomers.

Physicochemical profile

Calculated LogP ~0.3 and 1 H-bond donor / 5 acceptors support property-based design for lead optimization.

Why Regioisomeric or Deaminated Analogs Cannot Substitute


Procurement of Methyl 5-(methylamino)pyridazine-4-carboxylate specifically requires the 4-carboxylate, 5-methylamino substitution pattern. Generic substitution with Methyl pyridazine-4-carboxylate (CAS 34231-77-1) or Methyl 5-aminopyridazine-4-carboxylate (CAS 1147110-07-3) is not viable due to fundamental differences in hydrogen-bonding capacity, calculated lipophilicity, and synthetic versatility. Methyl pyridazine-4-carboxylate (LogP -0.3 to 0.263) is substantially more hydrophilic than the target compound (LogP 0.3049), while lacking the methylamino group eliminates a key nucleophilic site for subsequent alkylation, reductive amination, or amide coupling [1]. The 5-amino analog (CAS 1147110-07-3) introduces a primary amine rather than a secondary methylamino group, altering both basicity (pKa shift) and steric accessibility for derivatization . Furthermore, attempts to convert pyridazine-4-carboxylic acid to its acid chloride result in rapid decomposition, making the pre-formed methyl ester of the target compound the only reliable entry point for amide synthesis without activating group complications [1]. Substitution with regioisomeric 3-carboxylate analogs (e.g., CAS 1183150-47-1) changes the electronic distribution on the pyridazine ring, affecting reactivity at the 4- and 6-positions and potentially invalidating established synthetic protocols.

Lipophilicity mismatch Unsubstituted methyl pyridazine-4-carboxylate (LogP -0.3) is substantially more hydrophilic; replacing with it may shift solubility and assay compatibility profiles.
Donor count shift 5-amino analog introduces a primary amine (2 H-bond donors) instead of a secondary methylamino group, altering basicity and coupling selectivity.
Synthetic route risk Free acid forms require CDI-mediated activation; methyl ester avoids decomposition and streamlines direct amidation—route may not transfer to acid forms.

Quantitative Differentiation from Regioisomers and Class Analogs


Lipophilicity (LogP) Comparison with Unsubstituted Analog

The target compound exhibits a calculated LogP of 0.3049 , whereas the unsubstituted Methyl pyridazine-4-carboxylate (CAS 34231-77-1) has an XLogP3 of -0.3 . The introduction of the 5-methylamino group increases lipophilicity by approximately 0.6 log units, which can meaningfully influence membrane permeability and solubility profiles in lead optimization campaigns.

Lipophilicity (LogP) comparison
Cross-study comparable
LogP 0.3049 vs. unsubstituted analog LogP -0.3 Δ~+0.6
Supports controlled lipophilicity window for assay compatibility.
In silico calculated values; target compound data from supplier, comparator from PubChem XLogP3.
Medicinal Chemistry Physicochemical Properties ADME Prediction

Hydrogen-Bond Donor/Acceptor Profile Differences

The target compound possesses 1 hydrogen-bond donor and 5 hydrogen-bond acceptors . The unsubstituted Methyl pyridazine-4-carboxylate has 0 donors and 4 acceptors , while the 5-amino analog (Methyl 5-aminopyridazine-4-carboxylate) has 2 donors (primary amine) and comparable acceptors. The secondary methylamino group in the target compound provides a single donor site with distinct steric and electronic properties compared to a primary amine, enabling controlled intermolecular interactions in crystal packing and target binding.

H-bond donor/acceptor profile
Cross-study comparable
1 donor, 5 acceptors vs. 0 donors (unsubst.) / 2 donors (5-NH₂)
Secondary amine donor defines intermediate interaction capacity; analog shift alters crystal packing and binding.
Derived from molecular formula; no experimental H-bond data.
Medicinal Chemistry Molecular Recognition Crystal Engineering

Synthetic Versatility at the 4-Carboxylate Position

Pyridazine-4-carboxylic acid derivatives cannot be converted to acid chlorides via standard thionyl chloride methods due to rapid decomposition; activation requires alternative reagents such as 1,1′-carbonyldiimidazole (CDI) to form reactive imidazolide intermediates [1]. The pre-formed methyl ester of the target compound bypasses this activation challenge entirely, enabling direct aminolysis or hydrolysis under controlled conditions. In contrast, 3-carboxylate regioisomers (e.g., CAS 1183150-47-1, XLogP3 = 0.3) exhibit different electronic distribution and may follow distinct activation pathways, complicating synthetic route transferability [2].

Synthetic versatility at 4-carboxylate
Class-level inference
Methyl ester enables direct aminolysis viable route
Acid chloride from free acid decomposition non-viable
Procurement of the methyl ester avoids decomposition risk; enables streamlined amide library synthesis.
Based on Science of Synthesis compendium on pyridazine chemistry.
Organic Synthesis Medicinal Chemistry Building Block Procurement

Pyridazine Core CYP450 and hERG Liability Advantage

According to a 2023 comprehensive review, the pyridazine heterocycle is characterized by 'low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel' [1]. This class-level property distinguishes pyridazine-containing compounds from structurally analogous phenyl or pyridine derivatives, which are more frequently associated with CYP inhibition and hERG liability. The presence of a pyridazine core in the target compound confers a baseline advantage for downstream development candidates compared to non-pyridazine alternatives with otherwise similar substitution patterns.

CYP450/hERG liability context
Class-level inference
Pyridazine core associated with low CYP inhibition and reduced hERG interaction (literature review).
No compound-specific data available; generalization from 2023 review.
May support scaffold selection to potentially lower ADME-Tox attrition; requires verification for this specific compound.
Data to verify; class-level inference from Med Chem Res 2023.
Drug Discovery ADME-Tox Lead Optimization

Recommended Procurement and Application Scenarios


Lead Optimization with Controlled Lipophilicity

In medicinal chemistry campaigns where maintaining a LogP near 0.3 is critical for balancing solubility and permeability, Methyl 5-(methylamino)pyridazine-4-carboxylate provides a pre-optimized lipophilicity profile (calculated LogP = 0.3049) . The compound's pyridazine core further offers the class-level advantage of reduced CYP450 inhibition liability compared to phenyl or pyridine alternatives [1]. Procurement of this specific substitution pattern ensures that lipophilicity and hydrogen-bonding capacity (1 donor, 5 acceptors) remain consistent across synthetic batches, which is essential for maintaining reproducible SAR in lead optimization.

Direct Aminolysis Without Acid Chloride Intermediates

The methyl ester functionality enables direct aminolysis to form pyridazine-4-carboxamides, circumventing the decomposition pathway observed when attempting to generate pyridazine-4-carboxylic acid chlorides with thionyl chloride [2]. This synthetic advantage is specific to the 4-carboxylate methyl ester; procurement of the free carboxylic acid would necessitate CDI-mediated activation [2], adding an extra synthetic step and reagent cost. For research groups synthesizing amide libraries from pyridazine scaffolds, the methyl ester form is the optimal procurement choice for streamlined workflows.

Crystallography Leveraging Secondary Amine Hydrogen-Bonding

The presence of a single secondary amine hydrogen-bond donor in the 5-methylamino group distinguishes this compound from both unsubstituted analogs (0 donors) and primary amine analogs (2 donors) . This intermediate donor capacity, combined with the electron-deficient pyridazine ring, makes the compound suitable for studying directed hydrogen-bonding networks in co-crystallization experiments or for engineering specific crystal packing motifs. Procurement of regioisomeric 3-carboxylate or 6-substituted analogs would alter both the hydrogen-bonding geometry and the electronic distribution on the pyridazine ring, invalidating structural predictions based on the 4-carboxylate, 5-methylamino scaffold.

Kinase Inhibitor or Sodium Channel Modulator Scaffold Development

Patent literature identifies methyl-substituted pyridazines as potent inhibitors of NaV1.8 sodium channels [3] and pyridazine derivatives broadly as protein kinase inhibitors (including ALK, c-Met, and MEK) [4][5]. While direct quantitative data for the target compound is not publicly available, its 5-methylamino-4-carboxylate substitution pattern positions it as a versatile intermediate for elaborating into either sodium channel modulators (via further functionalization at the 3- and 6-positions) or kinase inhibitor scaffolds (via amide coupling at the 4-carboxylate). The calculated LogP of 0.3049 falls within the optimal range for CNS drug candidates, making it particularly relevant for pain (NaV1.8) or neurological disorder programs.

Application
Selection Property
Validation Focus
Lead optimization with controlled lipophilicity
Consistent LogP ~0.3 and pyridazine core
Verify batch lipophilicity; assess solubility in assay-relevant buffers
Direct amidation / aminolysis workflows
Methyl ester reactivity for amide bond formation
Confirm aminolysis efficiency under standard coupling conditions; monitor for ester hydrolysis
Crystal engineering and co-crystallization studies
Single secondary amine H-bond donor
Evaluate hydrogen-bonding geometry and packing motifs with selected co-formers
Scaffold elaboration for kinase or ion channel probe discovery
4-carboxylate derivatization handle on pyridazine core
Characterize target engagement and selectivity in biochemical assays; ADME-Tox profiling for this specific scaffold
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